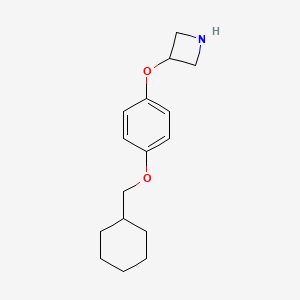
Chromium antimonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium antimonide is an intermetallic compound composed of chromium and antimony. It is known for its unique magnetic and thermoelectric properties. This compound crystallizes in a hexagonal structure and exhibits antiferromagnetic ordering at room temperature .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Chromium antimonide undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form chromium oxide and antimony oxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: this compound can be reduced by hydrogen gas to form elemental chromium and antimony.
Substitution: This compound can undergo substitution reactions where other elements replace chromium or antimony in the lattice structure.
Applications De Recherche Scientifique
Chromium antimonide has several scientific research applications:
Semiconductors: This compound is used in the development of semiconductor devices due to its unique electronic properties.
Thermoelectric Materials: Its thermoelectric properties make it suitable for use in thermoelectric generators and cooling devices.
Magnetic Materials: This compound’s antiferromagnetic properties are utilized in magnetic storage devices and spintronic applications.
Mécanisme D'action
The mechanism by which chromium antimonide exerts its effects is primarily related to its electronic and magnetic properties. The compound’s antiferromagnetic ordering is due to the alignment of magnetic moments in opposite directions, resulting in a net zero magnetic moment. This property is exploited in various magnetic and electronic applications .
Comparaison Avec Des Composés Similaires
Chromium antimonide can be compared with other similar compounds such as:
Manganese antimonide: Similar to this compound, manganese antimonide also exhibits antiferromagnetic properties but has different magnetic ordering temperatures and electronic properties.
Iron antimonide: Iron antimonide has a different crystal structure and magnetic properties compared to this compound.
Nickel antimonide: Nickel antimonide has a different electronic structure and is used in different applications compared to this compound.
This compound’s unique combination of magnetic and thermoelectric properties distinguishes it from these similar compounds.
Propriétés
Numéro CAS |
51366-60-0 |
|---|---|
Formule moléculaire |
CrSb |
Poids moléculaire |
173.756 g/mol |
Nom IUPAC |
stibanylidynechromium |
InChI |
InChI=1S/Cr.Sb |
Clé InChI |
KECAIQNCFZTEBM-UHFFFAOYSA-N |
SMILES canonique |
[Cr]#[Sb] |
Numéros CAS associés |
12053-12-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


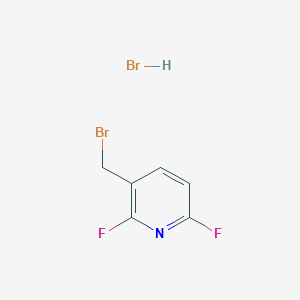

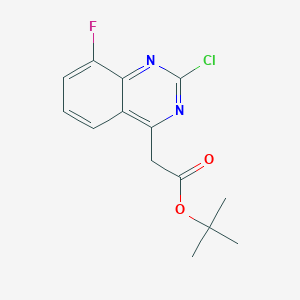
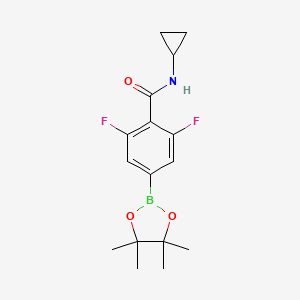
![4-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719529.png)
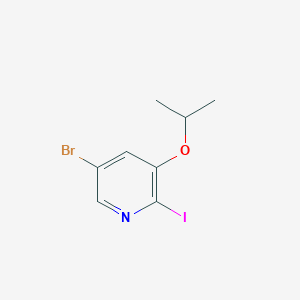
![Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13719547.png)

![N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B13719562.png)
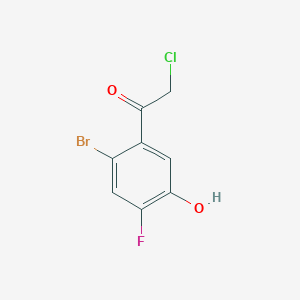
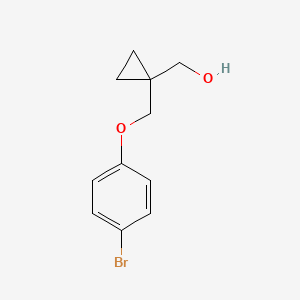
![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)

